

Application of C29 in Neuroinflammation Studies: A Detailed Guide for Researchers

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Compound of Interest		
Compound Name:	C29	
Cat. No.:	B611394	Get Quote

Introduction

Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as acute injuries such as stroke and traumatic brain injury. A key player in the initiation and propagation of neuroinflammatory cascades is the Toll-like receptor 2 (TLR2), a pattern recognition receptor expressed on microglia and astrocytes. **C29**, a small molecule inhibitor, has been identified as a potent and specific antagonist of TLR2 signaling, offering a valuable tool for researchers to investigate the role of this pathway in neuroinflammation and to explore its therapeutic potential.

This document provides detailed application notes and protocols for the use of **C29** in neuroinflammation studies, targeted at researchers, scientists, and drug development professionals.

Mechanism of Action

C29, with the chemical formula C₁₆H₁₅NO₄, selectively inhibits TLR2 signaling. It functions by binding to a pocket within the Toll/interleukin-1 receptor (TIR) domain of TLR2. This binding event sterically hinders the interaction between TLR2 and the myeloid differentiation primary response 88 (MyD88) adaptor protein, a crucial step for the downstream activation of inflammatory signaling pathways. Consequently, the activation of nuclear factor-kappa B (NF-





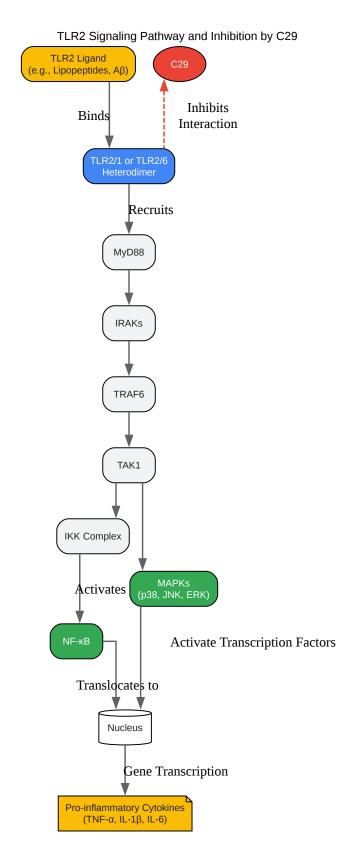


κB) and mitogen-activated protein kinases (MAPKs) is blocked, leading to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators.

It is important to note that **C29** exhibits species-specific activity. In human cells, it blocks signaling through both TLR2/TLR1 and TLR2/TLR6 heterodimers. In murine cells, **C29** preferentially inhibits the TLR2/TLR1 signaling pathway.

Signaling Pathway of TLR2 Inhibition by C29







In Vitro Microglia Experiment Workflow

Cell Preparation Seed BV-2 microglia in 24-well plates Culture for 24 hours Treatment Pre-treat with C29 (or vehicle) for 1 hour Stimulate with TLR2 agonist (e.g., Pam3CSK4) for 6-24 hours Ahalysis Collect supernatant for Lyse cells for Lyse cells for ELISA (TNF-α, IL-6) RT-qPCR (Tnf, II6, II1b) Western Blot (p-p38, p-lκBα)

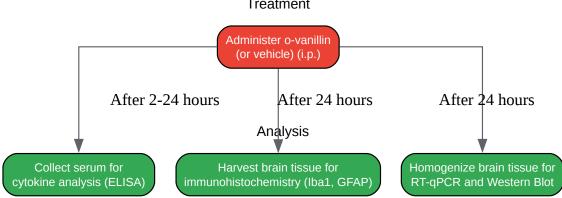


In Vivo Neuroinflammation Experiment Workflow

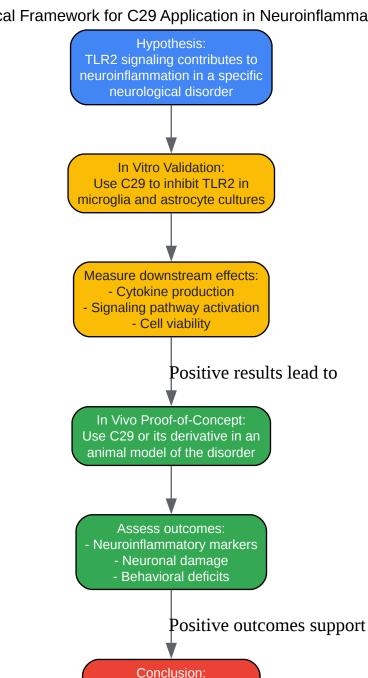
Induction of Neuroinflammation

Administer LPS (i.p.) to mice

Treatment







Logical Framework for C29 Application in Neuroinflammation Research

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TLR2 is a valid therapeutic target for the studied neurological disorder

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